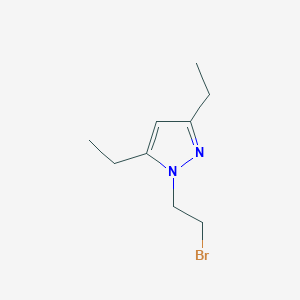

1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-3,5-diethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEYPMTZFLRXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCBr)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and affecting their function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to have minimal toxic effects and can be used to study its pharmacological properties. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same enzymes, affecting the overall levels of metabolites produced.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into the cytoplasm, while binding proteins can sequester the compound in specific organelles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The targeting of this compound to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action.

Biological Activity

1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with bromoalkyl compounds. The synthesis typically yields good to excellent purity levels, making it suitable for biological evaluations.

1. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular, studies have shown that compounds with a pyrazole nucleus can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance:

- Case Study : A derivative similar to this compound demonstrated significant inhibition of COX-2 activity in vitro, leading to reduced prostaglandin E2 levels in inflammatory models .

2. Antimicrobial Activity

Pyrazole derivatives have exhibited promising antimicrobial properties against various pathogens. This includes both bacterial and fungal strains.

- Research Findings : In vitro studies indicated that this compound showed substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Ampicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

3. Antitumor Activity

The antitumor effects of pyrazole derivatives have been explored in various cancer cell lines.

- Case Study : In a study involving breast cancer cell lines (MCF-7), this compound exhibited IC50 values indicating potent antiproliferative effects, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in inflammatory processes and microbial metabolism.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole is used as a building block for synthesizing biologically active molecules. Its unique structural features allow it to serve as a precursor for potential drug candidates targeting various diseases.

Key Pharmacological Activities:

- Antimicrobial Activity: Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that compounds similar to this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects: Research has demonstrated that pyrazole compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, leading to reduced edema in animal models .

- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Materials Science

The compound can be utilized in developing new materials with specific electronic or optical properties. Its reactivity allows for modifications that can tailor materials for applications in electronics or photonics.

Chemical Biology

In chemical biology, this compound serves as a probe or precursor for synthesizing molecules used in biological studies. Its ability to interact with biological targets makes it valuable for investigating cellular processes.

Antimicrobial Activity Study

A study evaluated the effectiveness of various pyrazole derivatives against bacterial strains. Results indicated that compounds containing a bromo substituent exhibited enhanced antibacterial activity compared to non-brominated counterparts .

Anti-inflammatory Evaluation

In an animal model using carrageenan-induced edema, this compound demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .

Cytotoxicity Assay

In vitro studies on cancer cell lines showed that this compound induced apoptosis at certain concentrations. This suggests potential for further development as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Substituent Effects: The bromoethyl group in the target compound enhances electrophilicity compared to hydroxyethyl () or cyanomethyl () substituents, facilitating nucleophilic substitution reactions. Ethyl groups at C3/C5 increase steric bulk compared to phenyl () or ester groups ().

- Synthetic Routes : Similar bromoalkyl reagents (e.g., 2-bromoacetonitrile in ) are used for N-alkylation, suggesting shared methodologies for introducing brominated side chains.

Key Observations :

- Ethyl vs.

- Bromoethyl vs. Hydroxyethyl/Aminopropyl: Bromoethyl’s lack of hydrogen-bonding capacity (vs. hydroxyl or amine groups) may diminish direct interactions with biological targets, as seen in the reduced analgesic activity of non-polar derivatives .

Physicochemical Property Comparisons

- Molecular Weight : The target compound (203.08 g/mol) is smaller than diphenyl derivatives (e.g., 280.32 g/mol in ), likely improving membrane permeability.

- Halogen Effects: Bromine’s electronegativity and size enhance lipophilicity compared to chlorine () or cyano groups (), influencing solubility and metabolic stability.

Preparation Methods

Reaction Scheme

$$

\text{3,5-diethylpyrazole} + \text{2-bromoethanol (or 1,2-dibromoethane)} \xrightarrow[\text{Reflux}]{\text{Base (e.g., K}2\text{CO}3)} \text{this compound}

$$

- Base : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve reaction rates and yields.

- Temperature : Reflux conditions (typically 60–80°C) facilitate the alkylation.

- Stoichiometry : A slight excess of the bromoethylating agent (1.1–1.2 equivalents) minimizes dialkylation or side reactions.

Detailed Preparation Methods and Reaction Conditions

| Step | Reagents & Conditions | Purpose/Notes |

|---|---|---|

| 1 | 3,5-diethylpyrazole + K₂CO₃ | Deprotonation of pyrazole nitrogen |

| 2 | Addition of 2-bromoethanol or 1,2-dibromoethane | Alkylation at N-1 position via nucleophilic substitution |

| 3 | Reflux in DMF or acetonitrile for 6–12 hours | Ensures completion of reaction |

| 4 | Workup: Extraction with organic solvent (e.g., ethyl acetate), washing, drying | Removes inorganic salts and impurities |

| 5 | Purification by column chromatography or recrystallization | Achieves >90% purity verified by NMR and LC-MS |

- Using 1,2-dibromoethane instead of 2-bromoethanol can sometimes improve yields due to better leaving group ability.

- Reaction monitoring via thin-layer chromatography (TLC) or NMR is recommended to avoid over-alkylation.

- The presence of ethyl groups at the 3 and 5 positions may slightly influence the nucleophilicity and steric environment compared to methyl analogs, necessitating minor optimization in reaction time and temperature.

Industrial Production Considerations

Industrial scale synthesis adapts the above laboratory method with optimizations:

- Continuous flow reactors enhance reaction control, heat transfer, and scalability.

- Automated reagent dosing and inline purification reduce batch variability.

- Reaction parameters (temperature, solvent, base concentration) are fine-tuned to maximize yield and minimize by-products.

- Environmental and safety protocols address the handling of brominated intermediates and solvent recovery.

Analytical Characterization of the Product

| Technique | Key Data & Interpretation |

|---|---|

| ¹H NMR | - Signals for bromoethyl methylene protons at δ 3.5–4.5 ppm - Ethyl group methylene and methyl protons at δ ~1.0–2.5 ppm - Pyrazole ring protons (if any) between δ 6.0–7.5 ppm |

| ¹³C NMR | - Carbon signals for bromoethyl carbons at δ 30–40 ppm - Ethyl substituent carbons at δ ~10–25 ppm - Pyrazole carbons between δ 110–150 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C9H14BrN2 (molecular weight ~247 g/mol) with characteristic bromine isotope pattern |

| Infrared Spectroscopy (IR) | C-Br stretch around 560 cm⁻¹; C-H stretches for alkyl groups between 2800–3000 cm⁻¹ |

| X-ray Crystallography (if crystals obtained) | Confirms substitution pattern, bond lengths (C-Br ~1.93 Å), and planarity of pyrazole ring |

Research Findings and Optimization Insights

- Yield Optimization : Using polar aprotic solvents such as DMF or acetonitrile and maintaining reaction temperature around 70°C typically results in yields exceeding 80–90%.

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures effectively separates the product from unreacted starting materials and side products.

- Stability : The bromoethyl substituent is sensitive to hydrolysis; thus, the product should be stored in dry, dark conditions at low temperatures (e.g., –20°C) to prevent degradation.

- Reactivity : The bromine atom on the ethyl chain enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility.

Comparative Table of Preparation Parameters for Related Pyrazoles

| Parameter | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | Expected for this compound |

|---|---|---|

| Starting Pyrazole | 3,5-dimethylpyrazole | 3,5-diethylpyrazole |

| Alkylating Agent | 2-bromoethanol or 1,2-dibromoethane | Same |

| Base | K₂CO₃ | Same |

| Solvent | DMF or acetonitrile | Same |

| Temperature | Reflux (~70°C) | Same |

| Reaction Time | 6–12 hours | Similar, may require slight adjustment |

| Typical Yield | 80–90% | Expected similar range |

| Purification | Column chromatography or recrystallization | Same |

| Analytical Techniques | NMR, MS, IR, X-ray | Same |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via alkylation of 3,5-diethyl-1H-pyrazole with 1,2-dibromoethane under basic conditions (e.g., triethylamine) to neutralize HBr byproducts. Reaction optimization involves varying temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity using HPLC (>95%) and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and verify its structural integrity?

- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.2–6.5 ppm), bromoethyl chain (δ 3.4–3.8 ppm for CH2Br), and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2). 13C NMR confirms quaternary carbons and bromine substitution .

- IR Spectroscopy : Peaks at ~680 cm⁻¹ (C-Br stretch) and ~1550 cm⁻¹ (pyrazole ring vibrations) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What solvent systems and analytical methods are recommended for assessing purity and stability?

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., dealkylated pyrazole or bromide hydrolysis) can be identified via LC-MS .

- Solubility : The compound is lipophilic; solubility in DMSO or dichloromethane (>50 mg/mL) facilitates biological assays. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole ring influence reactivity and biological activity?

- Structure-Activity Relationship (SAR) : The bromoethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols). Comparative studies with analogs (e.g., 3,5-dimethyl derivatives) show that ethyl groups increase steric hindrance, reducing metabolic degradation .

- Biological Implications : Ethyl substituents improve membrane permeability, as evidenced by logP calculations (ClogP ≈ 3.2) and in vitro Caco-2 cell permeability assays .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting electronic properties and target interactions?

- DFT Analysis : Geometry optimization using B3LYP/6-311G(d,p) basis sets reveals charge distribution, with the bromine atom acting as a strong electron-withdrawing group. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- Docking Studies : Docking into enzyme active sites (e.g., kinases or cytochrome P450) using AutoDock Vina identifies potential binding modes. The bromoethyl chain may occupy hydrophobic pockets, while the pyrazole ring forms π-π interactions .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. antiviral effects) be resolved?

- Experimental Design : Perform dose-response assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to establish selectivity indices (SI = IC50/CC50). For example, SI > 10 indicates therapeutic potential .

- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. Conflicting data may arise from cell-type-specific uptake or metabolic activation .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Process Chemistry : Transition from batch to flow chemistry for bromoethylation steps, improving heat dissipation and reducing side products. In-line FTIR monitors reaction progress in real time .

- Quality Control : Implement PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to ensure consistency in crystallinity and polymorph formation .

Methodological Considerations

- Contradictory Data : If NMR signals suggest impurities, cross-validate with X-ray crystallography (single-crystal analysis) to confirm stereochemistry .

- Advanced Characterization : Use TOF-SIMS or MALDI-TOF for trace impurity profiling (<0.1% detection limit) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.